1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine
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Overview
Description
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a piperazine ring bonded to a pyridine ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Shares a similar structure but lacks the piperazine ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another related compound with different functional groups.
Uniqueness
1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N4O2S |
---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C14H22N4O2S/c19-21(20,18-8-2-1-3-9-18)14-12-16-5-4-13(14)17-10-6-15-7-11-17/h4-5,12,15H,1-3,6-11H2 |
InChI Key |
DQZYHPBHBCBPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origin of Product |
United States |
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